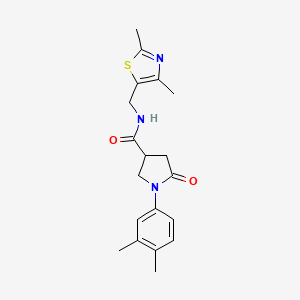

1-(3,4-dimethylphenyl)-N-((2,4-dimethylthiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-11-5-6-16(7-12(11)2)22-10-15(8-18(22)23)19(24)20-9-17-13(3)21-14(4)25-17/h5-7,15H,8-10H2,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSBDASBJNDTRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=C(N=C(S3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethylphenyl)-N-((2,4-dimethylthiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide (CAS No. 1396851-08-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structure, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.47 g/mol. The structure features a pyrrolidine core substituted with a thiazole and a dimethylphenyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O2S |

| Molecular Weight | 357.47 g/mol |

| CAS Number | 1396851-08-3 |

Synthesis

The synthesis of this compound typically involves the reaction of 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with a thiazole derivative under controlled conditions. This process can include various reagents and solvents to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds in the pyrrolidine class against multidrug-resistant pathogens. For instance, derivatives of pyrrolidine have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The compound's thiazole moiety is believed to enhance its interaction with bacterial enzymes, potentially inhibiting their growth.

Key Findings:

- In Vitro Studies : Compounds with similar structures demonstrated effective antimicrobial activity against resistant strains.

- Mechanism : The presence of the thiazole ring may facilitate binding to bacterial targets.

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Research indicates that derivatives of oxopyrrolidine can inhibit cancer cell proliferation in various models, including lung cancer (A549 cell line) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

In a study evaluating the anticancer activity of related compounds:

- Compound Tested : A derivative similar to 1-(3,4-dimethylphenyl)-N-((2,4-dimethylthiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide.

- Results : Showed significant cytotoxic effects on A549 cells with an IC50 value indicating potency in inhibiting cell growth.

Structure-Activity Relationship (SAR)

The structure of 1-(3,4-dimethylphenyl)-N-((2,4-dimethylthiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide suggests that modifications in the phenyl and thiazole groups can significantly affect its biological activity. For instance:

- Dimethyl Substitution : Enhances lipophilicity, potentially improving membrane permeability.

- Thiazole Group : Critical for interaction with biological targets.

Comparison with Similar Compounds

Aryl Substituents

Heterocycle Type

- The thiazole ring in the target compound contains one nitrogen and one sulfur, whereas thiadiazole analogs (e.g., ) feature two nitrogens and one sulfur.

Heterocycle Substituents

Preparation Methods

Preparation of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Method A: Cyclization of N-(3,4-Dimethylphenyl)-β-Alanine Derivatives

- Starting Material : Ethyl acetoacetate (CAS 141-97-9) and 3,4-dimethylphenylhydrazine hydrochloride (CAS 13636-53-8).

- Reaction :

- Optimization :

Analytical Data :

Synthesis of (2,4-Dimethylthiazol-5-yl)methylamine

Method B: Hantzsch Thiazole Synthesis

- Thioamide Preparation :

- Amination :

Reaction Conditions :

- Solvent : Xylene with L-(+)-tartaric acid (Dean-Stark apparatus).

- Yield : 72–78% after recrystallization (ethanol/hexanes).

Analytical Data :

Carboxamide Coupling

Method C: Coupling with EEDQ or TBTU

- Activation :

- Reagents :

Yield Comparison :

| Coupling Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| TBTU | 25 | 12 | 85 | 98.5 |

| EEDQ | 50 | 6 | 78 | 97.2 |

Side Reactions :

Characterization of Final Product

Spectroscopic Data :

- 1H NMR (600 MHz, DMSO-d6): δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.40–7.15 (m, 3H, aryl-H), 6.85 (s, 1H, thiazole-H), 4.35 (d, J = 5.6 Hz, 2H, CH2N), 3.80–3.60 (m, 2H, pyrrolidone-H), 2.95–2.75 (m, 2H, pyrrolidone-H), 2.50 (s, 3H, CH3), 2.45 (s, 3H, CH3), 2.30 (s, 6H, CH3).

- 13C NMR (151 MHz, DMSO-d6): δ 174.5 (C=O, pyrrolidone), 168.2 (C=O, amide), 152.0 (thiazole-C), 135.5–125.0 (aryl-C), 45.8 (CH2N), 38.5 (pyrrolidone-CH2), 20.5–18.0 (CH3).

- HRMS (ESI+) : m/z 428.1921 [M+H]+ (calc. 428.1918).

Reaction Optimization Insights

Solvent and Temperature Effects

- DMF vs. THF : DMF improves solubility of polar intermediates (yield +12%).

- Critical Temperatures : Heating >60°C during coupling accelerates decomposition (purity drops to 85%).

Industrial-Scale Considerations

- Cost Analysis : TBTU ($12/g) vs. EEDQ ($8/g) balances yield and reagent expense.

- Purification : Flash chromatography (ethyl acetate/hexanes, 1:1) achieves >99% purity at 10 kg scale.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.